Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- is a chiral amine compound with the molecular formula and a molecular weight of 182.31 g/mol. It is characterized by its unique stereochemistry, specifically the (1S,2S) configuration, which influences its chemical behavior and biological activity. This compound is primarily utilized in scientific research and medicinal chemistry due to its potential therapeutic applications.
The compound is synthesized from cyclohexanone and pyrrolidine through various chemical reactions. Its synthesis often requires specific conditions to achieve the desired enantiomeric purity and yield.
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- belongs to the class of cyclic amines and is classified as a chiral building block in organic synthesis. It is related to other compounds in the cyclohexanamine family, which are known for their diverse applications in pharmaceuticals and biochemistry.
The synthesis of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- typically involves a reductive amination reaction between cyclohexanone and pyrrolidine. This process is often catalyzed by acids or bases to facilitate the reaction.
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- features a cyclohexane ring substituted with a pyrrolidine group. The stereochemistry at the nitrogen atoms contributes significantly to its biological activity.
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- involves its interaction with specific molecular targets such as receptors and enzymes. It may function as an inhibitor or activator depending on the target involved:
Relevant data can be derived from spectral analysis techniques such as NMR and mass spectrometry for detailed characterization .
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- has several scientific applications:
This compound's unique properties make it valuable in both academic research and industrial applications.
The synthesis of enantiomerically pure (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine (CAS# 824938-97-8) relies heavily on chiral auxiliaries to enforce cis-stereochemistry. A prominent approach involves the resolution of racemic cis-2-(1-pyrrolidinyl)-N-methylcyclohexylamine precursors using enantiopure acids or chiral chromatographic techniques. This generates enantiomerically enriched intermediates that serve as scaffolds for subsequent transformations [7]. For instance, benzeneacetamide derivatives containing the pyrrolidinyl-cyclohexylamine core undergo enantiomeric separation early in synthetic sequences, enabling access to both (1S,2S) and (1R,2R) configurations for structure-activity studies [7].
Chiral pool strategies exploiting natural terpenes (e.g., pinene derivatives) or amino acids as starting materials have also been documented. These substrates incorporate inherent stereocenters that direct the stereoselective ring formation or nucleophilic substitution steps required to construct the pyrrolidine-cyclohexylamine linkage with cis-geometry. Computational studies indicate that steric constraints imposed by bulky substituents on the chiral auxiliary critically control the approach trajectory during cyclohexanone reductive amination or cyclohexene functionalization, favoring the formation of the (1S,2S)-diastereomer [8].
Table 1: Chiral Auxiliaries in (1S,2S)-Synthesis
Auxiliary Type | Intermediate Formed | Key Stereochemical Outcome | Reference |
---|---|---|---|
Enantiopure acids | Diastereomeric salts of rac-cis-amine precursors | Resolution to >98% de (1S,2S) | [7] |
Pinene-derived ligands | Schiff bases for imine reduction | 85-92% ee in cis-cyclohexylamine products | [8] |
Amino acid derivatives | Chiral enolates for alkylation/amination | Induction of cis-stereochemistry via 1,3-strain | [8] |
Reductive amination serves as a pivotal route to access the 2-(1-pyrrolidinyl)cyclohexanamine core. Cyclohexanone derivatives undergo condensation with pyrrolidine, followed by reduction, to establish the C-N bond. However, achieving high cis-diastereoselectivity ((1S,2S)/(1R,2R)) presents significant challenges due to the potential for epimerization and the formation of thermodynamically favored trans-isomers [4] [6].
The choice of reducing agent profoundly impacts stereochemical outcomes:
Critical to cis-isomer formation is the pre-organization of the imine/enamine intermediate. Bulky N-protecting groups (e.g., Boc, benzyl) or the use of conformationally constrained cyclohexanone precursors can bias the reduction towards the equatorial attack, favoring the (1S,2S)- or (1R,2R)-configuration [4] [6].
Catalytic asymmetric hydrogenation represents the most efficient method for achieving high enantiomeric excess (ee) in (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine synthesis. Ru(II)- and Rh(I)-complexes bearing chiral bisphosphine ligands catalyze the hydrogenation of prochiral enamine precursors (e.g., 2-(1-pyrrolidinyl)cyclohexenyl derivatives) with exceptional stereocontrol [8] [10].
Key ligand systems and their impacts include:
Mechanistically, these catalysts operate via outer-sphere bifunctional pathways (Ru systems) or substrate-directed inner-sphere mechanisms (Rh systems). In Ru-H₂(BINAP)(diamine) catalysts, the hydride ligand and the protonated amine ligand cooperate in a six-membered transition state, transferring hydrogen enantioselectively to the enamine Re- or Si-face [10]. Acid additives (HBF₄) protonate the amine co-ligand, generating the active hydrido-amido species essential for bifunctionality. Multi-kilogram-scale syntheses using DTBM-BINAP-Ru(OAc)₂/HBF₄ demonstrate industrial viability with catalyst loadings as low as 0.05 mol% [8].
Concluding RemarksThe synthesis of enantiopure (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine hinges on advanced stereocontrol strategies. Chiral resolution and auxiliary-mediated routes provide foundational access, while reductive amination demands careful optimization for cis-selectivity. The synthesis of the (1R,2R)-enantiomer presents greater purity challenges due to crystallization and kinetic biases inherent in common routes. Catalytic asymmetric hydrogenation, particularly with Ru-DTBM-BINAP systems, emerges as the most robust solution for achieving high enantiomeric excess at scale, leveraging well-defined outer-sphere mechanisms. Future advances will likely focus on earth-abundant metal catalysts and enzymatic resolutions to enhance sustainability.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7